1-[(2-Ethoxy-4,5-dimethylphenyl)sulfonyl]-2-(methylethyl)imidazole
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Overview
Description
1-[(2-Ethoxy-4,5-dimethylphenyl)sulfonyl]-2-(methylethyl)imidazole is a synthetic organic compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of an ethoxy group, two methyl groups, and a sulfonyl group attached to a phenyl ring, which is further connected to an imidazole ring substituted with a methylethyl group. The unique structural features of this compound make it of interest in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Ethoxy-4,5-dimethylphenyl)sulfonyl]-2-(methylethyl)imidazole typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Sulfonyl Intermediate: The starting material, 2-ethoxy-4,5-dimethylbenzenesulfonyl chloride, is prepared by sulfonation of 2-ethoxy-4,5-dimethylbenzene followed by chlorination.
Imidazole Ring Formation: The sulfonyl chloride intermediate is then reacted with an appropriate imidazole derivative under basic conditions to form the sulfonyl-imidazole compound.
Substitution Reaction:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent addition is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1-[(2-Ethoxy-4,5-dimethylphenyl)sulfonyl]-2-(methylethyl)imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, especially at the positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of strong bases like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various alkylated imidazole derivatives depending on the substituents used.
Scientific Research Applications
1-[(2-Ethoxy-4,5-dimethylphenyl)sulfonyl]-2-(methylethyl)imidazole has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: The compound is explored for its use in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Biological Research: It is used as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound’s stability and reactivity make it suitable for use in various industrial processes, including catalysis and polymer synthesis.
Mechanism of Action
The mechanism of action of 1-[(2-Ethoxy-4,5-dimethylphenyl)sulfonyl]-2-(methylethyl)imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, potentially inhibiting their activity. The imidazole ring can also participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its targets.
Comparison with Similar Compounds
Similar Compounds
- 1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-2-(methylethyl)imidazole
- 1-[(2-Ethoxy-4,5-dimethylphenyl)sulfonyl]-2-(methylpropyl)imidazole
- 1-[(2-Ethoxy-4,5-dimethylphenyl)sulfonyl]-2-(ethyl)imidazole
Uniqueness
1-[(2-Ethoxy-4,5-dimethylphenyl)sulfonyl]-2-(methylethyl)imidazole is unique due to the specific combination of its substituents, which confer distinct physicochemical properties and biological activities. The presence of the ethoxy group enhances its solubility in organic solvents, while the sulfonyl group increases its reactivity and potential for forming strong interactions with biological targets. The methylethyl group provides steric hindrance, influencing the compound’s overall stability and reactivity.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-(2-ethoxy-4,5-dimethylphenyl)sulfonyl-2-propan-2-ylimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S/c1-6-21-14-9-12(4)13(5)10-15(14)22(19,20)18-8-7-17-16(18)11(2)3/h7-11H,6H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJMFSILTYOBNHU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)N2C=CN=C2C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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